molecular formula C10H12N2O B176808 2-(methoxymethyl)-5-methyl-1H-benzimidazole CAS No. 630091-38-2

2-(methoxymethyl)-5-methyl-1H-benzimidazole

Cat. No.: B176808
CAS No.: 630091-38-2
M. Wt: 176.21 g/mol
InChI Key: RQKDVZDASNHPNC-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a methoxymethyl group at the 2-position and a methyl group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with 2-methoxymethyl-5-methylbenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkyl halides.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

    Substitution: Halogenated, sulfonylated, and alkylated benzimidazole derivatives.

Scientific Research Applications

2-(Methoxymethyl)-5-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is a candidate for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(methoxymethyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKDVZDASNHPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358924
Record name 2-(methoxymethyl)-5-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630091-38-2
Record name 2-(methoxymethyl)-5-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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